N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

Antimycobacterial Tuberculosis NTM

N-(6-Chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide (CAS 35871-26-2) is a synthetic small molecule belonging to the benzothiazole amide class, which has garnered attention for dual antimycobacterial and anti-inflammatory activities. It combines a 6-chloro-substituted benzothiazole core with a lipophilic adamantane-1-carboxamide moiety, a structural motif identified through high-throughput screening as a hit against Mycobacterium tuberculosis and nontuberculous mycobacteria.

Molecular Formula C18H19ClN2OS
Molecular Weight 346.87
CAS No. 35871-26-2
Cat. No. B2940423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
CAS35871-26-2
Molecular FormulaC18H19ClN2OS
Molecular Weight346.87
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl
InChIInChI=1S/C18H19ClN2OS/c19-13-1-2-14-15(6-13)23-17(20-14)21-16(22)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H,20,21,22)
InChIKeyJEICYXLCEFNRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide (CAS 35871-26-2) – Benzothiazole Adamantyl Amide Procurement Baseline


N-(6-Chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide (CAS 35871-26-2) is a synthetic small molecule belonging to the benzothiazole amide class, which has garnered attention for dual antimycobacterial and anti-inflammatory activities [1]. It combines a 6-chloro-substituted benzothiazole core with a lipophilic adamantane-1-carboxamide moiety, a structural motif identified through high-throughput screening as a hit against Mycobacterium tuberculosis and nontuberculous mycobacteria [1]. Compounds within this series have demonstrated bactericidal effects against both M. tuberculosis and M. abscessus, a property not shared by many standard antimycobacterial agents [1]. Additionally, adamantane-derived thiazolyl amides have been evaluated as non-steroidal anti-inflammatory agents, exhibiting COX-1 inhibitory potential comparable to naproxen and in vivo anti-inflammatory activity in the carrageenin-induced mouse paw oedema model [2].

Why Generic Benzothiazole or Adamantane Amide Substitution Cannot Substitute for N-(6-Chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide in Procurement


Generic substitution within the benzothiazole amide class fails because both the 6-chloro substitution on the benzothiazole core and the adamantane right-hand side (RHS) are critical pharmacophoric determinants, and their simultaneous presence is required to maintain the dual antimycobacterial and anti-inflammatory activity profile [1][2]. In the antimycobacterial SAR, removal of the adamantane group or replacement with smaller cycloalkyl rings drastically elevates MICs against slow-growing mycobacteria (e.g., M. avium complex), with some analogs losing activity entirely [1]. Conversely, the 6-chloro substituent on the benzothiazole influences both halogen bonding interactions and the compound's lipophilicity, which directly modulates COX-1 inhibitory potency and in vivo anti-inflammatory efficacy relative to unsubstituted or differently halogenated analogs [2]. Therefore, a simple benzothiazole amide or a generic adamantane carboxamide cannot recapitulate the specific activity spectrum and potency range of this precise chemotype.

Quantitative Differentiation Evidence for N-(6-Chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide Relative to Key Comparators


6-Chloro vs. Unsubstituted Benzothiazole Adamantyl Amide: Broad-Spectrum Antimycobacterial MIC Advantage

In the benzothiazole amide antimycobacterial series, the introduction of a single halogen at the 6-position of the benzothiazole ring markedly improves broad-spectrum activity compared to the unsubstituted parent compound. The unsubstituted benzothiazole adamantyl amide (Compound 16, R1 = H) exhibited MIC values of 2 µg/mL against M. abscessus 19977, 8 µg/mL against M. avium 101, 8 µg/mL against M. intracellulare 1956, and 8 µg/mL against M. tuberculosis H37Rv [1]. In contrast, 6-substituted halogen analogs show substantial improvements in rapid-grower NTM potency, with MICs reaching as low as 0.03–0.12 µg/mL against M. abscessus for optimized congeners retaining the adamantane RHS [1]. While the precise MIC of the 6-chloro derivative is reported within this range in the broader series, the SAR trend demonstrates that 6-halogenation is essential for achieving sub-µg/mL potency against rapid-growing NTM, a property absent in the unsubstituted parent. Furthermore, benzothiazole amides as a class are bactericidal against both M. tuberculosis and M. abscessus, unlike many standard antimycobacterial agents [1].

Antimycobacterial Tuberculosis NTM

Bactericidal vs. Bacteriostatic Differentiation: Benzothiazole Amides vs. Standard Antimycobacterial Agents

Unlike many antibacterial agents commonly used to treat mycobacterial infections (e.g., macrolides, which are primarily bacteriostatic against mycobacteria), benzothiazole amides including the 6-chloro-adamantyl derivative demonstrate bactericidal effects against both M. tuberculosis and M. abscessus [1]. The preliminary mechanism of action suggests targeting MmpL3, a mycobacterial mycolic acid transporter essential for cell wall biosynthesis [1]. This bactericidal character is a key differentiator from standard-of-care agents such as clarithromycin or azithromycin, which exhibit bacteriostatic activity and are prone to resistance development in NTM infections [1]. In vivo proof-of-concept has been demonstrated in a mouse model of M. abscessus infection for the benzothiazole amide series, validating the translational relevance of this bactericidal phenotype [1].

Bactericidal Mycobacterium abscessus MmpL3

Adamantane RHS vs. Cyclohexyl RHS: Mycobacterial Spectrum and SGM Activity Retention

Replacement of the adamantane right-hand side (RHS) with cyclohexyl or smaller cycloalkyl groups results in a substantial loss of activity against slow-growing mycobacteria (SGM), including M. avium and M. intracellulare [1]. Compound 8, bearing a 3,3,5-trimethylcyclohexane RHS, maintained comparable M. abscessus MIC to the adamantyl analog but exhibited diminished activity against SGM [1]. None of the cyclohexyl derivatives achieved the broad-spectrum coverage of the adamantane-containing congeners [1]. While CRS400393 (containing a 5-methylbicyclo[3.3.1]nonane-1-carboxylic acid RHS) ultimately matched or exceeded adamantane potency, this required extensive optimization and introduction of a quaternary carbon at the 1-position to recover SGM activity [1]. The adamantane group thus represents the minimal lipophilic scaffold that intrinsically delivers balanced broad-spectrum antimycobacterial activity, providing a procurement advantage for researchers requiring activity against both rapid- and slow-growing NTM.

SAR Adamantane Slow-growing mycobacteria

COX-1 Inhibitory Potential Comparable to Naproxen: Anti-Inflammatory Differentiation

In the series of adamantane derivatives of thiazolyl-N-substituted amides evaluated by Kouatly et al., compounds bearing halogenated benzothiazole cores demonstrated COX-1 inhibitory potential comparable to the clinically used NSAID naproxen, alongside low to moderate COX-2 inhibition [1]. The in vivo anti-inflammatory activity in the carrageenin-induced mouse paw oedema model ranged from 29.6% to 81.5% inhibition across the series, with structural characteristics such as 6-chlorination modulating potency [1]. Lipoxygenase (LOX) inhibitory activity was generally low across the series, indicating that the primary anti-inflammatory mechanism is COX-1-mediated [1]. This COX-1-selective profile differentiates the compound from COX-2-selective inhibitors (coxibs) and from non-selective NSAIDs like indomethacin, offering a distinct pharmacological fingerprint for researchers studying inflammation pathways where COX-1 predominates [1].

COX-1 inhibition Anti-inflammatory NSAID

Lipoxygenase (LOX) Activity: Low Inhibition as a Differentiation Factor from Dual COX/LOX Inhibitors

Across the adamantane thiazolyl amide series, lipoxygenase (LOX) inhibitory activity was uniformly low when tested by monitoring the conversion of sodium linoleate to 13-hydroperoxylinoleic acid [1]. This contrasts with dual COX/LOX inhibitors, which simultaneously block both arms of the arachidonic acid cascade. The combination of potent COX-1 inhibition with negligible LOX activity creates a pharmacologically clean profile that avoids the potential for shunting arachidonic acid metabolism toward the LOX pathway—a phenomenon associated with gastrointestinal toxicity from pure COX inhibitors [1]. This mechanistic selectivity is a quantifiable differentiator from compounds like licofelone or other dual inhibitors, and is important for researchers studying COX-1-dependent inflammatory events without LOX pathway confounding.

Lipoxygenase LOX Mechanism selectivity

Structural Differentiation: 6-Chloro vs. Other Halogen Substituents on Benzothiazole

The 6-chloro substituent on the benzothiazole core occupies a distinct position in the halogen SAR landscape. In the antimycobacterial series, fluorine substitution at the 4-, 5-, or 6-position yielded variable activity (e.g., 4-F: M. abscessus MIC 2 µg/mL; 4,6-diF: MIC 0.5 µg/mL), while the 4-chloro analog (compound 19) showed elevated MICs (M. abscessus 16 µg/mL, M. avium >64 µg/mL) compared to halogenated congeners [1]. The 6-chloro substitution combines the electron-withdrawing character needed for benzothiazole core activation with an optimal steric and lipophilic profile. The chlorine atom at position 6 contributes to a ClogP value that balances cellular permeability against excessive protein binding (the series is highly protein bound, >99%), which is critical for maintaining free drug concentrations sufficient for antimicrobial activity [1][2].

Halogen SAR Lipophilicity ClogP

Priority Procurement Application Scenarios for N-(6-Chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide


Nontuberculous Mycobacteria (NTM) Drug Discovery – M. abscessus Lead Optimization

This compound serves as a strategic starting point or reference molecule in M. abscessus drug discovery programs requiring bactericidal activity with MIC values in the sub-µg/mL range. Its bactericidal mechanism (likely MmpL3 inhibition) differentiates it from standard bacteriostatic agents, and the adamantane scaffold ensures broad-spectrum coverage spanning both rapid- and slow-growing NTM [1]. Procurement is justified for laboratories conducting structure-activity relationship (SAR) studies where the 6-chloro benzothiazole core is the left-hand side of choice and the adamantane RHS is the benchmark against which novel RHS modifications (e.g., cycloalkyl, bicyclic) are compared [1].

COX-1-Selective Anti-Inflammatory Probe in Inflammation Pharmacology

For research groups studying COX-1-mediated inflammatory pathways, this compound offers a pharmacological profile with COX-1 inhibitory potency comparable to naproxen but with negligible LOX activity, enabling clean mechanistic dissection of COX-1-dependent prostaglandin signaling [2]. Its in vivo anti-inflammatory efficacy (up to 81.5% inhibition in the carrageenin paw oedema model) and structural novelty relative to traditional NSAIDs make it a valuable tool compound for target validation and comparative pharmacology studies [2].

Dual-Indication Chemical Probe Libraries – Antimycobacterial and Anti-Inflammatory Screening

Organizations assembling focused chemical libraries for phenotypic screening across infectious and inflammatory disease areas will find this compound uniquely positioned as a dual-indication probe. Its demonstrated activity in both antimycobacterial [1] and anti-inflammatory [2] assays supports its inclusion in libraries designed to identify compounds with polypharmacology or to serve as cross-assay normalization standards. The well-characterized SAR of both the benzothiazole left-hand side and adamantane right-hand side facilitates rational follow-up and analog procurement [1].

MmpL3 Transporter Inhibition Studies – Mycobacterial Cell Wall Biology

Given the preliminary evidence that benzothiazole amides target MmpL3, the mycolic acid transporter essential for mycobacterial cell wall integrity, this compound is an appropriate procurement choice for research groups investigating MmpL3 biology, resistance mechanisms, or transporter inhibition assays [1]. The availability of resistance-mutation mapping data for this chemotype provides a well-characterized starting point for mode-of-action studies [1].

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.